molecular formula C23H23NO4 B13458137 endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid

endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B13458137
M. Wt: 377.4 g/mol
InChI Key: OJEUJTNCRCSZRV-UHFFFAOYSA-N
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Description

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[321]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amine group with the Fmoc group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.1]octane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be selectively removed under mild conditions, revealing the active amine group, which can then participate in various biochemical interactions. The bicyclic structure provides rigidity and specificity, allowing the compound to interact with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.1]octane-2-carboxylic acid apart from similar compounds is its unique bicyclic structure, which imparts specific chemical and physical properties. This structure enhances its stability and specificity in biochemical interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C23H23NO4/c25-22(26)21-15-10-9-14(11-15)12-24(21)23(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21H,9-13H2,(H,25,26)

InChI Key

OJEUJTNCRCSZRV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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